Calcium glycerophosphate

Vue d'ensemble

Description

Calcium glycerophosphate is a calcium salt of glycerophosphoric acid, forming a white, fine, slightly hygroscopic powder. It is commonly used as a dietary supplement to treat low levels of phosphate or calcium and as an ingredient in dental products to prevent dental caries . It is considered a generally recognized as safe (GRAS) food ingredient by the FDA and is used in various food products such as gelatins, puddings, and fillings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One method to synthesize calcium glycerophosphate involves adding calcium chloride to water under stirring, then adding glycerophosphate, and heating the mixture for the reaction. The pH value is controlled using glutamic acid during the reaction process. After the reaction is completed, solid-liquid separation is carried out while the solution is hot, and the this compound is obtained after drying .

Another method involves putting glycerol, monocalcium phosphate, and phosphoric acid into an agitated reactor in proportion, and simultaneously adding a small amount of citric acid to undergo a synthetic reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried to obtain this compound with high calcium content .

Industrial Production Methods

The industrial production methods for this compound are designed to be simple, cost-effective, and suitable for large-scale production. These methods often involve the use of readily available reagents and straightforward reaction conditions to ensure the product’s safety and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium glycerophosphate can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form glycerophosphoric acid and other reduced forms.

Substitution: It can participate in substitution reactions where the glycerophosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions include different forms of glycerophosphoric acid, calcium salts, and other substituted derivatives of glycerophosphate.

Applications De Recherche Scientifique

Dental Applications

Anti-Caries Properties

Calcium glycerophosphate has been extensively studied for its anti-caries effects. It has demonstrated the ability to reduce the progression of dental caries through several mechanisms:

- Plaque pH Buffering : this compound helps maintain a neutral pH in the oral cavity, which is crucial for preventing demineralization of tooth enamel.

- Calcium and Phosphate Elevation : It elevates calcium and phosphate levels in dental plaque, enhancing remineralization processes .

- Direct Interaction with Dental Minerals : The compound interacts with hydroxyapatite, the primary mineral component of teeth, promoting its stability and resistance to acid attack .

Case Study: In Vitro Research

A study using an in vitro bacterial flow cell model showed that increasing concentrations of this compound significantly reduced demineralization of enamel and dentine when applied before exposure to cariogenic challenges. The results indicated that pulsing this compound before sucrose exposure was most effective in reducing demineralization .

| Concentration (%) | Reduction in Demineralization |

|---|---|

| 0.25 | Significant |

| 0.50 | Highly Significant |

Nutritional Applications

This compound is utilized as a dietary supplement aimed at:

- Alleviating Acid Imbalance : It is marketed for conditions like heartburn and acid reflux by neutralizing excess gastric acid .

- Bone Health Support : Research suggests potential benefits in improving bone density and preventing osteoporosis, although further studies are needed to confirm these effects .

Therapeutic Uses

Respiratory System Applications

Recent studies have explored the use of this compound in treating respiratory conditions. Its anti-inflammatory properties may help alleviate symptoms associated with various respiratory disorders .

- Mechanism of Action : this compound may enhance ciliary activity and promote epithelial cell renewal, which is beneficial for respiratory health .

Gastrointestinal Health

This compound has shown promise in preserving gut epithelial integrity during inflammatory conditions. In vitro studies indicate that it can reduce gut permeability caused by cytokines and hypoxia, suggesting potential applications in gastrointestinal disorders .

Innovative Research

Recent advancements include the synthesis of nanocompounds combining this compound with silver nanoparticles, which may enhance antimicrobial properties. This innovative approach could lead to new applications in dental materials and coatings .

Mécanisme D'action

Calcium glycerophosphate exerts its effects through several mechanisms:

Plaque-pH Buffering: It helps buffer the pH of dental plaque, reducing the risk of dental caries.

Enamel Mineralization: It increases the mineralization of dental enamel, making it more resistant to acid attacks.

Calcium and Phosphate Levels: It elevates the levels of calcium and phosphate in the oral environment, promoting remineralization of teeth.

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium Phosphate: Used in bone regeneration and as a dietary supplement.

Calcium Carbonate: Commonly used as a calcium supplement and antacid.

Calcium Citrate: Another form of calcium supplement with high bioavailability.

Uniqueness

Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate, making it particularly effective in dental applications for preventing caries and promoting enamel remineralization. Its buffering capacity and ability to elevate calcium and phosphate levels in the oral environment set it apart from other calcium supplements .

Activité Biologique

Calcium glycerophosphate (CaGP) is a compound that has garnered significant attention in both dental and nutritional sciences due to its multifaceted biological activities. This article explores the biological activity of CaGP, focusing on its mechanisms, applications, and research findings.

Overview of this compound

This compound is a calcium salt of glycerophosphoric acid, often utilized in dietary supplements and dental products. It serves multiple roles, including buffering stomach acid, alleviating symptoms of acid reflux, and promoting dental health by enhancing enamel remineralization.

The biological activity of CaGP can be attributed to several mechanisms:

- Buffering Action : CaGP acts as a buffering agent that neutralizes gastric acid, thereby alleviating symptoms of heartburn and acid reflux. It dissociates into calcium ions and glycerophosphate upon ingestion, which helps to stabilize pH levels in the stomach .

- Dental Health : CaGP enhances the remineralization of enamel by increasing calcium and phosphate levels in dental plaque. This mechanism is crucial for preventing dental caries and promoting overall oral health. Studies indicate that CaGP can elevate plaque pH, thus reducing the solubility of enamel in acidic environments .

- Bone Health : By providing a source of calcium and phosphate, CaGP supports bone mineralization and may play a role in preventing osteoporosis. Its solubility compared to other calcium salts makes it particularly effective for this purpose .

1. Dental Applications

A recent study evaluated the effects of CaGP on biofilms formed by Streptococcus mutans and Candida albicans. The study found that treatments with 0.25% and 0.5% CaGP significantly increased metabolic activity and biomass production compared to controls. Notably, CaGP solutions without fluoride reduced bacterial cell populations more effectively than those with fluoride, indicating its potential as an anti-caries agent .

| Treatment Concentration | Metabolic Activity Increase | Bacterial Reduction |

|---|---|---|

| 0.125% CaGP | Moderate | Minimal |

| 0.25% CaGP | High | Significant |

| 0.5% CaGP | Highest | Most Significant |

2. Gastrointestinal Benefits

CaGP has been shown to alleviate symptoms related to acid imbalance in the gastrointestinal tract. It acts quickly to neutralize stomach acid when taken before meals containing acidic foods or beverages . Clinical observations suggest that regular use may lead to improved gastrointestinal health over time.

3. Bone Mineralization

In a clinical trial comparing CaGP with conventional mineral salts in low-birth-weight infants receiving total parenteral nutrition (TPN), it was found that both groups had similar mineral retention rates. However, the study indicated that CaGP might offer advantages in terms of solubility and bioavailability for calcium and phosphorus .

Case Study 1: Dental Erosion Prevention

A study involving individuals consuming high amounts of acidic foods demonstrated that those using CaGP-containing products showed significantly less dental erosion compared to those who did not use such products. This highlights the compound's effectiveness in protecting enamel from acid-induced damage.

Case Study 2: Osteoporosis Management

Research exploring the long-term effects of CaGP supplementation in postmenopausal women indicated an increase in bone mineral density over six months. This suggests that CaGP may have potential benefits for individuals at risk of osteoporosis .

Q & A

Basic Research Questions

Q. What are the chemical composition and structural variations of calcium glycerophosphate, and how do they influence analytical characterization?

this compound is a mixture of calcium salts of glycerophosphate isomers, primarily calcium(RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may exist in hydrated forms . Its calcium content ranges between 18.6–19.4% on a dried basis, as per pharmacopeial standards . Structural variations (e.g., α-, β-, and DL-forms) arise from isomerism in the glycerophosphate moiety, impacting solubility and reactivity . Analytical methods like titration or atomic absorption spectroscopy are recommended for quantifying calcium content, ensuring compliance with pharmacopeial specifications .

Q. What synthesis protocols are used to produce this compound for biomedical applications, and how do process variables affect material properties?

this compound is synthesized via neutralization of glycerophosphoric acid with calcium carbonate or hydroxide. Critical variables include reaction pH, temperature, and stoichiometry, which influence the ratio of isomers and hydration state . For biomedical scaffolds (e.g., chitosan-based systems), incorporating this compound at 0.1 mol/dm³ optimizes thermosensitivity and mechanical resistance by modulating phase transition temperatures (e.g., sol-gel transition at ~35°C) and storage modulus (G') . Rheological studies show that higher salt concentrations enhance crosslinking but may reduce low-temperature flexibility .

Q. How does this compound compare to other calcium salts (e.g., calcium phosphate) in terms of bioavailability and bone mineral incorporation?

this compound exhibits superior solubility compared to calcium phosphate, enabling higher ion retention in physiological systems. Its glycerophosphate anion acts as a chelating agent, enhancing calcium absorption in the gastrointestinal tract and promoting incorporation into bone matrix . In vitro studies demonstrate 20–30% greater phosphate retention compared to calcium gluconate-phosphate combinations, correlating with improved osteoblast activity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s bioavailability and mechanistic data across studies?

Discrepancies in bioavailability studies often stem from variations in isomer ratios, hydration states, or experimental models (e.g., in vitro vs. in vivo). Methodological recommendations:

- Isomer-specific analysis : Use HPLC or NMR to quantify α- vs. β-glycerophosphate ratios, which affect metabolic pathways .

- Dynamic solubility testing : Simulate gastrointestinal pH gradients to assess ion release kinetics .

- Comparative controls : Include calcium carbonate and phosphate in parallel assays to isolate glycerophosphate-specific effects .

Q. How do concentration gradients of this compound influence the rheological and mechanical properties of injectable biomaterials?

Rheological profiling (e.g., oscillatory shear tests) reveals concentration-dependent behavior:

- At 0.1 mol/dm³, chitosan-calcium glycerophosphate solutions exhibit optimal thermosensitivity, with sol-gel transitions at 25–35°C and G' > G'' above 40°C, indicating robust scaffold formation .

- Higher concentrations (e.g., 0.15 mol/dm³) increase mechanical resistance but delay gelation, risking premature structural collapse in vivo .

- Lower concentrations (<0.05 mol/dm³) favor viscous-dominated behavior, reducing scaffold stability .

| Concentration (mol/dm³) | Gelation Temp (°C) | Storage Modulus (G', kPa) | Dominant Phase (25°C) |

|---|---|---|---|

| 0.05 | 45 | 1.2 | Viscous |

| 0.10 | 35 | 8.5 | Elastic |

| 0.15 | 28 | 12.3 | Elastic |

| Data adapted from |

Q. What mechanisms underlie this compound’s dual role in dental health: buffering plaque pH and enhancing enamel remineralization?

this compound donates Ca²⁺ and PO₄³⁻ ions under acidic conditions, neutralizing plaque pH and forming hydroxyapatite precursors. Key mechanisms:

- pH buffering : Reduces acidogenicity of beverages by ~60–95% via ion exchange .

- Direct mineral interaction : Glycerophosphate adsorbs onto enamel surfaces, acting as a nucleation site for hydroxyapatite deposition .

- Antimicrobial synergy : Combined with fluoride, it inhibits Streptococcus mutans biofilm formation .

Q. Methodological Recommendations

- For bioavailability studies : Use isotopically labeled calcium (⁴⁵Ca) in animal models to track bone incorporation efficiency .

- For scaffold optimization : Employ frequency sweeps (0.1–100 rad/s) to map viscoelastic properties across physiological temperatures .

- For clinical trials : Standardize isomer ratios and hydration states to ensure reproducibility in osteoporosis or dental erosion studies .

Propriétés

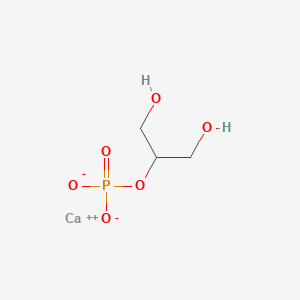

IUPAC Name |

calcium;1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHRFSOMMCWGSO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17181-54-3 (Parent) | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048962 | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27214-00-2, 58409-70-4 | |

| Record name | Calcium glycerophosphate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 170 | |

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.